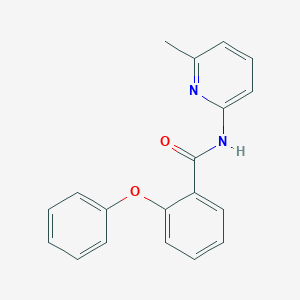
2-(2-bromo-4-tert-butylphenoxy)-N-isopropylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-bromo-4-tert-butylphenoxy)-N-isopropylacetamide is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is commonly referred to as BBA and is known for its ability to inhibit the activity of certain enzymes and receptors in the body. BBA has been extensively studied in various research fields, including biochemistry, pharmacology, and molecular biology.
Wirkmechanismus
BBA works by binding to specific enzymes and receptors in the body, thereby inhibiting their activity. The exact mechanism of action of BBA is not fully understood, but it is believed to involve the disruption of specific protein-protein interactions.
Biochemical and Physiological Effects:
BBA has been shown to have various biochemical and physiological effects in the body. For example, BBA has been shown to inhibit the growth of cancer cells by targeting specific protein kinases involved in cell proliferation. Additionally, BBA has been shown to have anti-inflammatory effects by inhibiting the activity of certain enzymes involved in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using BBA in lab experiments is its specificity. BBA has been shown to target specific enzymes and receptors, making it a valuable tool for studying their function. Additionally, BBA is relatively easy to synthesize and purify, making it readily available for use in research. However, one of the limitations of using BBA is its potential toxicity. BBA has been shown to have cytotoxic effects on certain cell types, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of BBA. One area of research is the development of BBA derivatives with improved specificity and potency. Additionally, BBA may have potential applications in the development of new cancer therapies and anti-inflammatory drugs. Further research is needed to fully understand the mechanism of action of BBA and its potential applications in various research fields.
In conclusion, 2-(2-bromo-4-tert-butylphenoxy)-N-isopropylacetamide has been extensively studied in various research fields for its unique properties. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of BBA have been discussed in this paper. BBA is a valuable tool for studying specific enzymes and receptors and has potential applications in the development of new therapies for various diseases.
Synthesemethoden
The synthesis of BBA involves the reaction of 2-bromo-4-tert-butylphenol with N-isopropylacetamide in the presence of a catalyst. The reaction is carried out under specific conditions, including temperature and pressure. The resulting product is purified using various techniques, including recrystallization and chromatography.
Wissenschaftliche Forschungsanwendungen
BBA has been extensively used in scientific research for its ability to inhibit the activity of specific enzymes and receptors. One of the primary applications of BBA is in the study of protein kinases, which are enzymes that play a crucial role in various cellular processes. BBA has been shown to inhibit the activity of certain protein kinases, making it a valuable tool for studying their function. Additionally, BBA has been used in the study of G protein-coupled receptors, which are involved in various physiological processes, including neurotransmission and hormone regulation.
Eigenschaften
IUPAC Name |
2-(2-bromo-4-tert-butylphenoxy)-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO2/c1-10(2)17-14(18)9-19-13-7-6-11(8-12(13)16)15(3,4)5/h6-8,10H,9H2,1-5H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYGLYMVDGNVLQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)COC1=C(C=C(C=C1)C(C)(C)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-bromo-4-tert-butylphenoxy)-N-(propan-2-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-cyclohexyl-4-[(phenylthio)methyl]benzamide](/img/structure/B5765328.png)

![3-chloro-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B5765345.png)


![methyl 2-chloro-5-{[3-(phenylthio)propanoyl]amino}benzoate](/img/structure/B5765367.png)

![2-pyridinecarbaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5765388.png)

![N-allyl-N'-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5765421.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone](/img/structure/B5765433.png)
![3-ethyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B5765438.png)